N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Brand Name: Vulcanchem
CAS No.: 327062-07-7
VCID: VC4531452
InChI: InChI=1S/C17H18Cl2N2OS/c18-13-7-6-12(15(19)9-13)8-14-10-20-17(23-14)21-16(22)11-4-2-1-3-5-11/h6-7,9-11H,1-5,8H2,(H,20,21,22)
SMILES: C1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C17H18Cl2N2OS
Molecular Weight: 369.3

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

CAS No.: 327062-07-7

Cat. No.: VC4531452

Molecular Formula: C17H18Cl2N2OS

Molecular Weight: 369.3

* For research use only. Not for human or veterinary use.

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide - 327062-07-7

Specification

CAS No. 327062-07-7
Molecular Formula C17H18Cl2N2OS
Molecular Weight 369.3
IUPAC Name N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]cyclohexanecarboxamide
Standard InChI InChI=1S/C17H18Cl2N2OS/c18-13-7-6-12(15(19)9-13)8-14-10-20-17(23-14)21-16(22)11-4-2-1-3-5-11/h6-7,9-11H,1-5,8H2,(H,20,21,22)
Standard InChI Key DCBYICRMODEOOI-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl

Introduction

Structural and Physicochemical Properties

The compound’s structure comprises a 1,3-thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at position 5 with a 2,4-dichlorobenzyl group and at position 2 with a cyclohexanecarboxamide moiety. Key physicochemical parameters include:

PropertyValue
Molecular Weight369.3 g/mol
Melting PointNot publicly reported
SolubilityLikely lipophilic
LogP (Partition Coefficient)Estimated >3 (high lipophilicity)

The 2,4-dichlorophenyl group enhances electron-withdrawing characteristics, potentially influencing receptor binding, while the cyclohexane ring introduces conformational rigidity . The thiazole core contributes to π-π stacking interactions, a feature common in bioactive molecules.

Synthesis and Optimization

The synthesis of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide involves multi-step organic reactions:

Key Synthetic Route

  • Formation of Thiourea Intermediate:
    Reaction of 2-chloroacetamide derivatives with ammonium thiocyanate generates a thiourea intermediate, which undergoes cyclization to form the thiazole ring.

    R-Cl+NH4SCNR-SCNcyclizationThiazole core\text{R-Cl} + \text{NH}_4\text{SCN} \rightarrow \text{R-SCN} \xrightarrow{\text{cyclization}} \text{Thiazole core}
  • Substitution at Position 5:
    Introduction of the 2,4-dichlorobenzyl group via nucleophilic aromatic substitution or Friedel-Crafts alkylation, depending on reaction conditions .

  • Amidation at Position 2:
    Coupling cyclohexanecarboxylic acid with the thiazole amine using carbodiimide-based activating agents (e.g., EDC/HOBt).

Challenges and Yield Optimization

  • Regioselectivity: Ensuring substitution at the correct thiazole position requires careful control of temperature and catalysts.

  • Purification: Column chromatography or recrystallization is often necessary due to byproduct formation.

Biological Activity and Mechanisms

Thiazole derivatives are renowned for their broad bioactivity. For N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide, preliminary studies suggest:

Antimicrobial Effects

  • Gram-Positive Bacteria: Moderate activity against Staphylococcus aureus (MIC: 32 µg/mL), attributed to membrane disruption via lipophilic interactions.

Enzyme Modulation

  • Tyrosinase Inhibition: Structural analogs demonstrate IC₅₀ values of 136–198 µM, suggesting potential in treating hyperpigmentation disorders .

Pharmacological Applications

Preclinical Research

  • Kinase Inhibition: Analogous thiazoles target protein kinases (e.g., EGFR, VEGFR), implicating this compound in angiogenesis and proliferation pathways .

  • Neuroprotective Effects: Thiazole-carboxamide hybrids show promise in acetylcholinesterase inhibition (IC₅₀: ~10 µM), relevant for Alzheimer’s disease .

Toxicological Profile

  • Cytotoxicity: Selective toxicity toward cancer cells (SI >5 in HepG2 vs. normal hepatocytes).

  • Metabolic Stability: Predicted hepatic clearance via CYP3A4-mediated oxidation .

Structural Analogs and SAR Insights

Modifications to the core structure reveal critical structure-activity relationships (SAR):

Analog ModificationBiological Impact
Replacement of Cl with Br ( )Reduced anticancer potency
Methoxy substitution ( )Enhanced tyrosinase inhibition
Cyclohexane → Benzene ( )Loss of kinase selectivity

The dichlorobenzyl group is essential for DNA intercalation, while the cyclohexane carboxamide improves metabolic stability .

Future Directions

  • Synthetic Optimization: Explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve yields.

  • Target Identification: Proteomic studies to elucidate binding partners and off-target effects.

  • Formulation Development: Nanoencapsulation to enhance bioavailability for in vivo models.

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